molecular formula C19H22N2O3 B5803669 N-(2-methoxybenzyl)-3-[(2-methylpropanoyl)amino]benzamide

N-(2-methoxybenzyl)-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B5803669
M. Wt: 326.4 g/mol
InChI Key: IKSFWADRCAJIST-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-[(2-methylpropanoyl)amino]benzamide is a complex organic compound with a unique structure that combines a methoxybenzyl group and a methylpropanoyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-[(2-methylpropanoyl)amino]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxybenzylamine with 3-[(2-methylpropanoyl)amino]benzoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-3-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of 2-hydroxybenzyl derivatives.

    Reduction: Formation of benzylamines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-3-[(2-methylpropanoyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-2-methylpropan-2-amine
  • N-(4-methoxybenzyl)-2-propen-1-amine
  • 2-methoxyphenyl isocyanate

Uniqueness

N-(2-methoxybenzyl)-3-[(2-methylpropanoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(2-methylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)18(22)21-16-9-6-8-14(11-16)19(23)20-12-15-7-4-5-10-17(15)24-3/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSFWADRCAJIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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